Impact of the ortho-CF3-Phenyl Group on Biological Potency: An Isoxazole Class-Level Analysis
A 2024 study systematically explored the differential impact of adding a –CF3 group to an isoxazole core. While not directly assaying our target compound, the study provides a direct head-to-head comparison for a closely related isoxazole scaffold. The lead molecule, 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole (2g), showed an IC50 of 2.63 μM against MCF-7 breast cancer cells. Its direct non-trifluoromethylated analogue, 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole (14), had a significantly weaker IC50 of 19.72 μM. This nearly 8-fold increase in potency highlights the quantifiable advantage conferred by the –CF3 group on the isoxazole scaffold [1]. The target compound possesses this crucial –CF3 moiety, which is absent in many simpler building blocks like 3-phenylisoxazole-5-carboxylic acid.
| Evidence Dimension | Anticancer Potency (In Vitro IC50) |
|---|---|
| Target Compound Data | Not directly assayed; structural analogue isoxazole scaffold with -CF3 group shows IC50 = 2.63 μM |
| Comparator Or Baseline | Direct non-trifluoromethylated analogue (compound 14): IC50 = 19.72 μM |
| Quantified Difference | Approximately 7.5-fold increase in potency for the trifluoromethylated version |
| Conditions | MCF-7 human breast cancer cell line; RSC Advances, 2024. |
Why This Matters
This quantifies the value of the -CF3 group on an isoxazole scaffold, directly justifying the selection of a trifluoromethylated building block like the target compound over a non-fluorinated alternative for generating potent lead molecules.
- [1] Pattanayak, P., Nikhitha, S., Halder, D., Ghosh, B., & Chatterjee, T. (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Advances, 14(27), 18856-18870. View Source
